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molecular formula C19H21NO3 B8784605 N,N-diethyl-4-(3-methoxybenzoyl)benzamide

N,N-diethyl-4-(3-methoxybenzoyl)benzamide

Cat. No. B8784605
M. Wt: 311.4 g/mol
InChI Key: LKOCYWSAICHMPZ-UHFFFAOYSA-N
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Patent
US06262104B1

Procedure details

60 ml (96 mmol) of a 1.6 N solution of n-butyllithium in n-hexane were added slowly, under a nitrogen atmosphere and at −55° C., to a solution of 18 g (96 mmol) of 3-bromoanisole in 200 ml of dry THF. After 2 h the solution was added via cannula to a solution of 19.7 g (96 mmol) of N,N-diethyl-4-formylbenzamide in 200 ml of dry THF. The reaction mixture was allowed to warm up to room temperature overnight, then it was quenched with NH4Cl saturated solution. The aqueous phase was extracted with Et2O. The organic phase dried over Na2SO4 and the solvent removed in vacuo. The crude reaction mixture was employed in the next synthetic step without further purification. A solution of 15.3 ml of DMSO in 45 ml of CH2Cl2 was added slowly, under a nitrogen atmosphere and at −55 ° C., to a solution of 9 ml of oxalyl chloride in 200 ml of CH2Cl2. After 2 min. the crude reaction mixture obtained in the preceding step and dissolved in 90 ml of CH2Cl2 was added, followed, after 15 min. by 65 ml of Et3N. The reaction mixture was allowed to warm up to room temperature in 2 h, then it was quenched with 500 ml of H2O. The organic phase is separated and washed with 10% HCl solution, then dried over Na2SO4 and the solvent removed in vacuo. The crude reaction mixture was purified by flash chromatography, eluting with Et2O/hexane 9:1 respectively, yielding 12.5 g of the title compound.
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
18 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
19.7 g
Type
reactant
Reaction Step Two
Name
Quantity
200 mL
Type
solvent
Reaction Step Two
Name
Quantity
65 mL
Type
reactant
Reaction Step Three
Quantity
90 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
C([Li])CCC.Br[C:7]1[CH:8]=[C:9]([O:13][CH3:14])[CH:10]=[CH:11][CH:12]=1.[CH2:15]([N:17]([CH2:28][CH3:29])[C:18](=[O:27])[C:19]1[CH:24]=[CH:23][C:22]([CH:25]=[O:26])=[CH:21][CH:20]=1)[CH3:16].CCN(CC)CC>CCCCCC.C1COCC1.C(Cl)Cl>[CH2:28]([N:17]([CH2:15][CH3:16])[C:18](=[O:27])[C:19]1[CH:24]=[CH:23][C:22]([C:25](=[O:26])[C:7]2[CH:12]=[CH:11][CH:10]=[C:9]([O:13][CH3:14])[CH:8]=2)=[CH:21][CH:20]=1)[CH3:29]

Inputs

Step One
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)[Li]
Name
Quantity
18 g
Type
reactant
Smiles
BrC=1C=C(C=CC1)OC
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCCCCC
Name
Quantity
200 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
19.7 g
Type
reactant
Smiles
C(C)N(C(C1=CC=C(C=C1)C=O)=O)CC
Name
Quantity
200 mL
Type
solvent
Smiles
C1CCOC1
Step Three
Name
Quantity
65 mL
Type
reactant
Smiles
CCN(CC)CC
Step Four
Name
Quantity
90 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
it was quenched with NH4Cl saturated solution
EXTRACTION
Type
EXTRACTION
Details
The aqueous phase was extracted with Et2O
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phase dried over Na2SO4
CUSTOM
Type
CUSTOM
Details
the solvent removed in vacuo
CUSTOM
Type
CUSTOM
Details
The crude reaction mixture
CUSTOM
Type
CUSTOM
Details
was employed in the next synthetic step without further purification
ADDITION
Type
ADDITION
Details
A solution of 15.3 ml of DMSO in 45 ml of CH2Cl2 was added slowly, under a nitrogen atmosphere and at −55 ° C., to a solution of 9 ml of oxalyl chloride in 200 ml of CH2Cl2
CUSTOM
Type
CUSTOM
Details
After 2 min. the crude reaction mixture
Duration
2 min
CUSTOM
Type
CUSTOM
Details
obtained in the preceding step
ADDITION
Type
ADDITION
Details
was added
TEMPERATURE
Type
TEMPERATURE
Details
to warm up to room temperature in 2 h
Duration
2 h
CUSTOM
Type
CUSTOM
Details
it was quenched with 500 ml of H2O
CUSTOM
Type
CUSTOM
Details
The organic phase is separated
WASH
Type
WASH
Details
washed with 10% HCl solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CUSTOM
Type
CUSTOM
Details
the solvent removed in vacuo
CUSTOM
Type
CUSTOM
Details
The crude reaction mixture
CUSTOM
Type
CUSTOM
Details
was purified by flash chromatography
WASH
Type
WASH
Details
eluting with Et2O/hexane 9:1 respectively

Outcomes

Product
Name
Type
product
Smiles
C(C)N(C(C1=CC=C(C=C1)C(C1=CC(=CC=C1)OC)=O)=O)CC
Measurements
Type Value Analysis
AMOUNT: MASS 12.5 g
YIELD: CALCULATEDPERCENTYIELD 41.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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